molecular formula C25H23BrN2O B4627602 5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

Cat. No.: B4627602
M. Wt: 447.4 g/mol
InChI Key: MAONGWKCISOZLB-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a bromophenyl group and a pentylbiphenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 5-(4-Bromophenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves the bromination of a phenyl group using bromine or other brominating agents.

    Attachment of the pentylbiphenyl group: This can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

5-(4-Bromophenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Bromophenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials, particularly in the development of new organic semiconductors and light-emitting materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development. Its unique structure makes it a candidate for the design of new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological responses. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways for each specific application.

Comparison with Similar Compounds

5-(4-Bromophenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-Phenyl-1,2,4-oxadiazole: Lacks the bromophenyl and pentylbiphenyl groups, resulting in different chemical and biological properties.

    5-(4-Methylphenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole: Contains a methyl group instead of a bromine atom, which can affect its reactivity and interactions.

    5-(4-Chlorophenyl)-3-(4’-pentylbiphenyl-4-yl)-1,2,4-oxadiazole:

Properties

IUPAC Name

5-(4-bromophenyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24-27-25(29-28-24)22-14-16-23(26)17-15-22/h6-17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAONGWKCISOZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
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5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
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5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
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5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
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5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
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5-(4-Bromophenyl)-3-(4'-pentylbiphenyl-4-yl)-1,2,4-oxadiazole

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